molecular formula C23H23NO3 B3940685 3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide

3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide

Cat. No. B3940685
M. Wt: 361.4 g/mol
InChI Key: FRSIJISYFVLZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as HMPA and is used in scientific research for its potential therapeutic properties. We will also list future directions for further research on this compound.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also work by modulating the activity of neurotransmitters in the brain, which are involved in pain perception.
Biochemical and Physiological Effects
3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have neuroprotective effects in a mouse model of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide in lab experiments is its potential therapeutic properties. It may be useful in the development of new drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for further research on 3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide. One direction is to investigate its potential use in the treatment of diabetes. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand its mechanism of action and to design experiments that target specific pathways. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide has shown potential therapeutic properties in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and diabetes.

properties

IUPAC Name

3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-16-12-13-18(21(25)14-16)19(17-8-4-3-5-9-17)15-23(26)24-20-10-6-7-11-22(20)27-2/h3-14,19,25H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIJISYFVLZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxy-4-methylphenyl)-N-(2-methoxyphenyl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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